molecular formula C20H18N6O2 B2782227 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034281-37-1

3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2782227
CAS No.: 2034281-37-1
M. Wt: 374.404
InChI Key: OLIMCPNNWDWYCT-UHFFFAOYSA-N
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Description

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed towards the synthesis of novel pyridines and pyrazine derivatives, exploring their chemical reactivity and potential applications. For instance, the synthesis of new pyridines from dihydro-oxo-phenyl-pyridine-carbonitrile demonstrates the interest in developing compounds with similar structures for various scientific applications, including as intermediates in the production of more complex molecules (Safaa I Elewa et al., 2021; Darapaneni Chandra Mohan et al., 2013).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of compounds structurally related to "3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" have been a significant area of research. These studies aim to evaluate the potential of such compounds in treating various diseases. For example, the synthesis and evaluation of new pyridines and pyrazine derivatives for their antibacterial and antitumor activities highlight the ongoing interest in these compounds for biomedical applications (Safaa I Elewa et al., 2021).

Molecular Docking and Screening

Molecular docking and in vitro screening of newly synthesized compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, demonstrate the exploration of their binding efficiencies and interactions with biological targets. These studies are crucial for identifying potential therapeutic applications and understanding the mechanisms of action at the molecular level (E. M. Flefel et al., 2018).

Properties

IUPAC Name

3-[1-[4-(imidazol-1-ylmethyl)benzoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c21-11-18-19(24-7-6-23-18)28-17-5-9-26(13-17)20(27)16-3-1-15(2-4-16)12-25-10-8-22-14-25/h1-4,6-8,10,14,17H,5,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIMCPNNWDWYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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